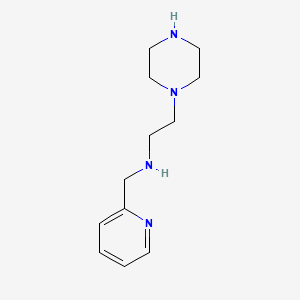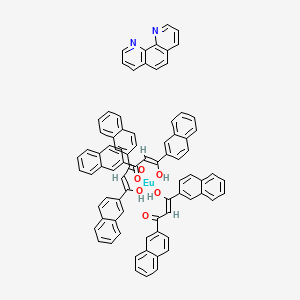
Tris(dinaphthoylmethane)-mono(phenathroline)europium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) is a coordination compound that features europium(III) ion coordinated with three dinaphthoylmethane ligands and one phenanthroline ligand. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications, particularly in the field of optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) typically involves the reaction of europium(III) chloride with dinaphthoylmethane and phenanthroline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the europium ion. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the europium ion.
Substitution: Ligand exchange reactions can occur, where the dinaphthoylmethane or phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.
Major Products:
Oxidation: Oxidized forms of the ligands or europium ion.
Reduction: Reduced forms of the ligands or europium ion.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) has several applications in scientific research:
Chemistry: Used as a luminescent probe in various analytical techniques.
Biology: Employed in bioimaging due to its strong luminescence.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The luminescent properties of Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) arise from the efficient energy transfer from the ligands to the europium ion. The dinaphthoylmethane and phenanthroline ligands absorb ultraviolet light and transfer the energy to the europium ion, which then emits light in the visible region. This process involves the excitation of electrons in the ligands, followed by non-radiative energy transfer to the europium ion, and finally, radiative decay of the europium ion to emit light .
Comparison with Similar Compounds
Tris(1,3-diphenyl-1,3-propanedionato)(1,10-phenanthroline)europium(III): Similar structure but with different ligands.
Europium(III) coordination polyimide: Contains europium ion coordinated with polyimide and other ligands
Uniqueness: Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) is unique due to its specific combination of ligands, which provides distinct luminescent properties and makes it particularly suitable for applications in optoelectronics and bioimaging.
Properties
Molecular Formula |
C81H56EuN2O6 |
|---|---|
Molecular Weight |
1305.3 g/mol |
IUPAC Name |
europium;(Z)-3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C23H16O2.C12H8N2.Eu/c3*24-22(20-11-9-16-5-1-3-7-18(16)13-20)15-23(25)21-12-10-17-6-2-4-8-19(17)14-21;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-15,24H;1-8H;/b3*22-15-;; |
InChI Key |
AXJKZZHPAHLROA-AFKSVMDXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2)/C(=C/C(=O)C3=CC4=CC=CC=C4C=C3)/O.C1=CC=C2C(=C1)C=CC(=C2)/C(=C/C(=O)C3=CC4=CC=CC=C4C=C3)/O.C1=CC=C2C(=C1)C=CC(=C2)/C(=C/C(=O)C3=CC4=CC=CC=C4C=C3)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


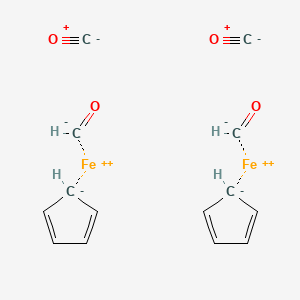

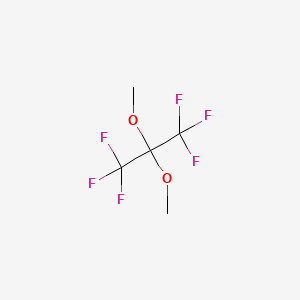
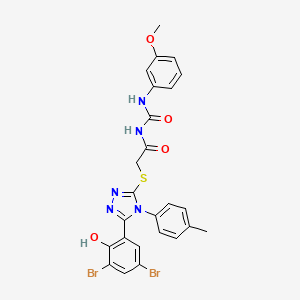
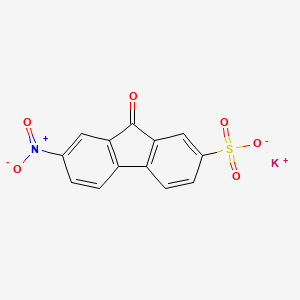
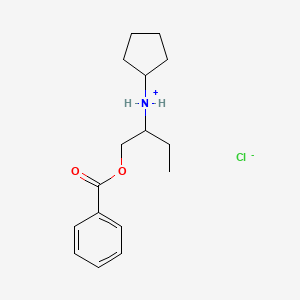
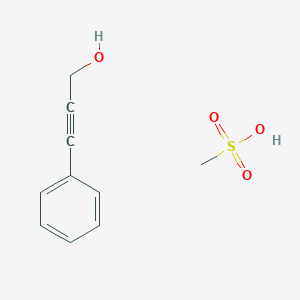
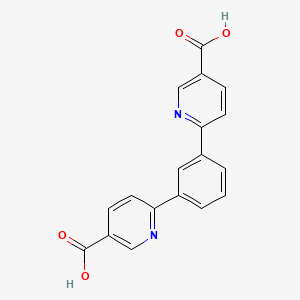
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)

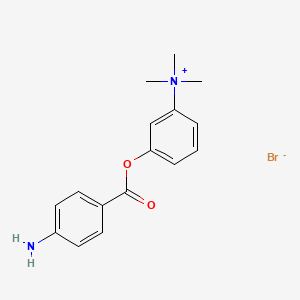

![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
